molecular formula C15H16N2O3 B4687462 1-[3-ACETYL-1-(3-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE

1-[3-ACETYL-1-(3-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE

Cat. No.: B4687462
M. Wt: 272.30 g/mol
InChI Key: OUKOFGPKQFATMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-ACETYL-1-(3-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with acetyl and methoxyphenyl groups

Preparation Methods

The synthesis of 1-[3-ACETYL-1-(3-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of anisole with acetyl chloride, followed by further functionalization to introduce the pyrazole ring and additional substituents . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures.

Chemical Reactions Analysis

1-[3-ACETYL-1-(3-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-ACETYL-1-(3-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-ACETYL-1-(3-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, alteration of signal transduction pathways, and changes in gene expression .

Comparison with Similar Compounds

1-[3-ACETYL-1-(3-METHOXYPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE can be compared with similar compounds such as acetanisole and apocynin:

Properties

IUPAC Name

1-[3-acetyl-1-(3-methoxyphenyl)-5-methylpyrazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-9-14(10(2)18)15(11(3)19)16-17(9)12-6-5-7-13(8-12)20-4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKOFGPKQFATMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC(=CC=C2)OC)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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